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Compound of Interest

Compound Name: Tetraphenyltin

Cat. No.: B1683108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the single-crystal X-ray

structure of tetraphenyltin (SnPh₄). It includes aggregated crystallographic data from key

studies, a detailed experimental protocol for structure determination, and a logical workflow

diagram illustrating the crystallographic process. This document is intended to serve as a

detailed reference for researchers in chemistry, materials science, and drug development.

Introduction
Tetraphenyltin is an organotin compound featuring a central tin atom tetrahedrally bonded to

four phenyl groups. Its rigid and well-defined three-dimensional structure makes it a valuable

subject for crystallographic studies and a reference compound in organometallic chemistry. The

precise determination of its crystal structure provides fundamental data on Sn-C bond lengths

and C-Sn-C bond angles in a sterically hindered, symmetrical environment. This information is

crucial for computational modeling, understanding intermolecular interactions, and designing

novel organotin-based compounds for various applications, including catalysis and materials

science.

Crystallographic Data
The crystal structure of tetraphenyltin has been determined and subsequently redetermined to

improve precision. The data presented below is a summary from these key crystallographic
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studies. The redetermination in 1982 provided a significant improvement in the precision of the

atomic coordinates and molecular geometry.

Parameter
Value (1982

Redetermination)[1]
Value (Initial Determination)

Formula C₂₄H₂₀Sn C₂₄H₂₀Sn

Crystal System Tetragonal Tetragonal

Space Group P42₁c P42₁c

a (Å) 12.091(3) 12.058(1)

c (Å) 6.573(2) 6.568(1)

α, β, γ (°) 90, 90, 90 90, 90, 90

Volume (Å³) 961.1(4) 957.9

Z 2 2

Temperature (K) 295(1) Not Reported

Sn-C Bond Length (Å) 2.143(5) 2.14

C-Sn-C Angle (°) 108.9(2), 110.5(2) 109.5

Final R-factor 0.031 0.078

Experimental Protocols
The determination of the crystal structure of tetraphenyltin involves several critical steps, from

sample preparation to data analysis. The following protocol is a synthesized methodology

based on the cited literature and standard crystallographic practices.

3.1. Synthesis and Crystallization

High-purity tetraphenyltin is essential for growing diffraction-quality single crystals.

Synthesis: Tetraphenyltin can be synthesized by reacting tin(IV) chloride with a Grignard

reagent, such as phenylmagnesium bromide, or via a Wurtz-Fittig type reaction between
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chlorobenzene, tin(IV) chloride, and sodium metal in a dry toluene solvent.

Purification: The crude product is purified to remove reactants and byproducts.

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow

recrystallization. A common method involves dissolving the purified tetraphenyltin in a

minimal amount of hot benzene or toluene to create a saturated solution.[2] The solution is

then allowed to cool slowly and undisturbed to room temperature, followed by further cooling

in a controlled environment (e.g., a refrigerator). Over several hours to days, single crystals

form as the solubility of the compound decreases.

3.2. Data Collection

Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has

well-defined faces and no visible defects. The crystal is mounted on a goniometer head,

often using a cryoloop and cryoprotectant oil, and placed on the diffractometer.

Diffractometer Setup: Data is collected on a single-crystal X-ray diffractometer. For the

redetermination, data was collected at 295 K.[1] A modern instrument would typically use a

CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or

Cu Kα, λ = 1.5418 Å).

Data Acquisition: The diffractometer collects a series of diffraction images by rotating the

crystal through a range of angles. The intensity and position of each diffracted X-ray beam

(reflection) are recorded. For the 1982 redetermination, 557 independent "observed"

reflections were used.[1]

3.3. Structure Solution and Refinement

Unit Cell Determination: The positions of the diffraction spots are used to determine the

dimensions and symmetry of the unit cell.

Structure Solution: The initial positions of the atoms in the crystal lattice are determined. This

can be achieved using direct methods or Patterson methods, which analyze the intensities of

the reflections.
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Structure Refinement: The initial atomic model is refined to best fit the experimental

diffraction data. This is typically performed using a full-matrix least-squares method.[1] This

iterative process adjusts atomic coordinates and thermal displacement parameters to

minimize the difference between the observed and calculated structure factors. The quality of

the final structure is assessed by the R-factor (residual factor); the redetermination achieved

a final R-factor of 0.031.[1]

Logical and Experimental Workflows
The following diagrams illustrate the logical relationships in determining the crystal structure of

tetraphenyltin.
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Caption: Experimental workflow for tetraphenyltin crystal structure determination.
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Caption: Key molecular geometry parameters of tetraphenyltin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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